N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8(12-9-5-6-9)10-4-2-3-7-11-10/h2-4,7-9,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKDBQRPWTWGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 1 Pyridin 2 Yl Ethyl Cyclopropanamine
Established Synthetic Routes for the Core Cyclopropanamine Skeleton
Overview of Cyclopropanation Strategies Applied to Precursors of N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
The creation of the cyclopropane (B1198618) ring can be achieved through several cyclopropanation reactions. These methods typically involve the reaction of an alkene with a carbene or carbene equivalent. In the context of synthesizing this compound, a plausible precursor would be 2-vinylpyridine (B74390) or a derivative thereof.
One common strategy is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that reacts with an alkene to form the cyclopropane ring. Another approach involves the use of diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, to generate a carbene that adds to the double bond. Furthermore, sulfur ylides can be employed for the cyclopropanation of electron-poor alkenes, offering high regio- and stereocontrol. rsc.org
A summary of common cyclopropanation methods is presented in the table below.
| Cyclopropanation Method | Reagents | Precursor Type | Key Features |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Alkene | Forms a zinc carbenoid; often stereospecific. |
| Catalytic Decomposition of Diazo Compounds | Diazoalkane, Rh or Cu catalyst | Alkene | Generates a metal carbene; can be highly stereoselective. |
| Sulfur Ylide Addition | Dimethylsulfoxonium methylide | α,β-Unsaturated carbonyl | Effective for electron-deficient alkenes. |
Amination Reactions for Nitrogen Introduction in Cyclopropyl (B3062369) Systems
Once the cyclopropane ring is formed, the introduction of the amine functionality is the next crucial step. Several methods are available for the amination of cyclopropyl systems. acs.org
One approach is the amination of cyclopropanol , where the hydroxyl group is converted to an amine using ammonia (B1221849) or an amine derivative, often in the presence of a catalyst. Another widely used method is the reductive amination of cyclopropanecarboxaldehyde. This reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by reduction to the corresponding amine using a reducing agent like sodium borohydride. acs.org
Alternatively, cyclopropyl halides can serve as precursors. These compounds can react with ammonia or primary amines via nucleophilic substitution to yield the desired cyclopropylamine (B47189). acs.org The choice of amination strategy often depends on the availability of starting materials and the desired substitution pattern on the nitrogen atom.
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of this compound is of significant importance to isolate and study the activity of individual enantiomers and diastereomers.
Asymmetric Approaches to the Chiral Center on the Ethyl Pyridine (B92270) Moiety
The chiral center in the 1-(pyridin-2-yl)ethyl portion of the molecule can be established through several asymmetric synthetic methods. A prominent strategy is the enantioselective reduction of 2-acetylpyridine (B122185) . This transformation can be achieved using various catalysts, including biocatalysts like yeast or isolated enzymes, as well as chiral transition metal complexes. nih.govoup.com For instance, direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines using a ruthenium catalyst with a chiral BINAP ligand has been shown to produce chiral primary amines with high enantioselectivity. acs.orgnih.gov
Once the chiral 1-(pyridin-2-yl)ethanol (B103791) is obtained, it can be converted to the corresponding chiral amine. The Mitsunobu reaction provides a pathway to convert the alcohol to an amine with inversion of stereochemistry. organic-chemistry.org This reaction typically involves activating the alcohol with a phosphine (B1218219) and an azodicarboxylate, followed by reaction with a nitrogen nucleophile like phthalimide (B116566). Subsequent deprotection yields the primary amine. organic-chemistry.orgnih.gov
The Gabriel synthesis is another classical method for preparing primary amines from alkyl halides. jk-sci.comwikipedia.orgmasterorganicchemistry.comlibretexts.org In this context, the chiral alcohol can be converted to a suitable leaving group, such as a tosylate or bromide, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to release the primary amine. This method generally proceeds with inversion of configuration.
| Asymmetric Method | Starting Material | Key Reagents/Catalysts | Stereochemical Outcome |
| Enantioselective Reduction | 2-Acetylpyridine | Chiral Ru-BINAP catalyst, Biocatalysts (e.g., Candida maris) | Enantiomerically enriched 1-(pyridin-2-yl)ethanol |
| Mitsunobu Reaction | Chiral 1-(pyridin-2-yl)ethanol | PPh₃, DEAD/DIAD, Phthalimide | Inversion of configuration |
| Gabriel Synthesis | Chiral 1-(pyridin-2-yl)ethyl halide/tosylate | Potassium phthalimide, Hydrazine | Inversion of configuration |
Diastereoselective Cyclopropanation for Defined Stereoisomers
When a chiral precursor containing the 1-(pyridin-2-yl)ethyl moiety is used, the subsequent cyclopropanation of a suitable derivative can proceed diastereoselectively. For example, the cyclopropanation of a chiral vinylpyridine derivative can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. nih.gov
Recent advancements have demonstrated biocatalytic strategies for the stereoselective construction of pyridine-functionalized cyclopropanes. These methods utilize hemoprotein-mediated activation of pyridotriazoles as carbene sources for the asymmetric cyclopropanation of olefins, offering high activity and stereoselectivity. nih.govwpmucdn.com
Enantiomeric Resolution Techniques for this compound
If a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution techniques. A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the chiral amine can be liberated by treatment with a base.
Another approach is acylative kinetic resolution . In this method, the racemic amine is reacted with a chiral acylating agent in the presence of a lipase (B570770) or another catalyst. rsc.org One enantiomer reacts faster than the other, leading to a mixture of the acylated amine and the unreacted amine, which can then be separated. Enzymatic kinetic resolution has also been successfully applied to resolve racemic building blocks for β-blockers, a strategy that could be adapted for the target molecule. mdpi.com
| Resolution Technique | Principle | Key Reagents/Methods |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | Chiral acids (e.g., tartaric acid derivatives). |
| Acylative Kinetic Resolution | Differential rate of reaction of enantiomers with a chiral acylating agent. | Chiral acylating agents, lipases. |
Novel Synthetic Methodologies and Process Optimization
The synthesis of this compound is primarily achieved through reductive amination, a robust and versatile method for forming carbon-nitrogen bonds. jocpr.comwikipedia.org This process typically involves the reaction of 2-acetylpyridine with cyclopropanamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. numberanalytics.comgctlc.org Research into the synthesis of this and structurally related compounds focuses on optimizing efficiency, scalability, and sustainability through advanced catalyst systems and process technologies.
Exploration of Catalyst Systems for Efficient Synthesis
The efficiency of the reductive amination pathway to this compound is highly dependent on the choice of reducing agent and catalyst. While stoichiometric hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective, modern synthetic chemistry prioritizes catalytic methods for their improved atom economy and reduced waste. thieme-connect.com
Catalytic hydrogenation, using hydrogen gas (H₂) as the terminal reductant, represents the most environmentally benign approach. thieme-connect.comacsgcipr.org A variety of heterogeneous and homogeneous catalysts have been explored for the reductive amination of ketones, including those with pyridyl moieties. Heterogeneous catalysts such as palladium on carbon (Pd/C) and Raney Nickel are widely used due to their effectiveness and ease of separation from the reaction mixture. wikipedia.orgrsc.orgnih.gov Homogeneous catalysts, including complexes of noble metals like ruthenium and iridium, offer high activity and selectivity under mild conditions and have been successfully applied to the direct asymmetric reductive amination of 2-acetylpyridines. acs.orgacs.orgorganic-chemistry.org
| Catalyst System | Reducing Agent | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ | Aromatic & Aliphatic Ketones/Aldehydes | Widely available, recyclable, effective under various conditions. | wikipedia.orgrsc.org |
| Raney Nickel (Ra-Ni) | H₂ | Aromatic Nitro Compounds, Aldehydes | Cost-effective, highly active for hydrogenation. | nih.gov |
| Ru(OAc)₂{(S)-binap} | H₂ | 2-Acetyl-6-substituted Pyridines | High enantioselectivity for chiral amine synthesis. | acs.org |
| Cp*Ir Complexes | HCOONH₄ (Transfer Hydrogenation) | Ketones | Effective for producing primary amines from ammonium (B1175870) formate. | organic-chemistry.org |
| NaBH(OAc)₃ | (Stoichiometric Hydride Source) | General Ketones/Aldehydes | Mild conditions, broad functional group tolerance. | thieme-connect.com |
Green Chemistry Principles in the Synthesis of the Chemical Compound
The synthesis of this compound can be aligned with several key principles of green chemistry. Reductive amination is inherently advantageous as it is often a one-pot reaction, which minimizes the need for isolating intermediates, thereby reducing solvent usage and waste generation. wikipedia.orgacsgcipr.org
The core principles applicable to this synthesis include:
Atom Economy : Utilizing catalytic hydrogenation with H₂ gas as the reductant maximizes atom economy, as the only byproduct is water. thieme-connect.com This is a significant improvement over stoichiometric hydride reagents that generate substantial salt waste. acsgcipr.org
Use of Catalysis : Employing recyclable heterogeneous catalysts like Pd/C allows for catalyst recovery and reuse, reducing costs and environmental impact. rsc.orgresearchgate.net
Benign Solvents : Research has demonstrated the viability of conducting reductive aminations in greener solvents such as ethanol (B145695) or even under aqueous micellar conditions, which reduces reliance on volatile and hazardous organic solvents. gctlc.orgrsc.org
Energy Efficiency : The development of highly active catalysts can lower the required reaction temperatures and pressures, leading to reduced energy consumption. Furthermore, alternative energy sources such as microwave irradiation and electrocatalysis are being explored to drive the reaction more efficiently. gctlc.orgrsc.org
Flow Chemistry and Continuous Processing for Scalable Production Research
For the scalable production of this compound, flow chemistry offers significant advantages over traditional batch processing. numberanalytics.com Continuous flow reactors provide superior control over reaction parameters, leading to improved safety, consistency, and yield. thieme-connect.com
Key benefits of applying flow chemistry to this synthesis include:
Enhanced Safety : The use of gaseous reagents like hydrogen is inherently safer in flow systems, as only a small volume is present in the reactor at any given time, minimizing the risks associated with storing large quantities of pressurized gas. thieme-connect.com
Efficient Mass and Heat Transfer : The high surface-area-to-volume ratio in microreactors ensures rapid heat dissipation and efficient mixing of reactants, which can accelerate reaction rates and suppress side reactions. researchgate.net
Scalability : Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is more straightforward than re-engineering large-scale batch reactors. numberanalytics.comthieme-connect.com
Reductive aminations are well-suited to continuous flow processing, often employing packed-bed reactors containing a heterogeneous catalyst. rsc.orgresearchgate.net A solution of 2-acetylpyridine and cyclopropanamine is continuously passed through the heated, pressurized catalyst bed in a stream of hydrogen, allowing for the direct and efficient synthesis of the final product. thieme-connect.com
| Parameter | Description | Advantages in Flow Synthesis | Reference |
|---|---|---|---|
| Reactor Type | Packed-bed reactor with a solid-supported catalyst (e.g., CatCart). | High catalyst efficiency, ease of product separation. | thieme-connect.com |
| Catalyst | Heterogeneous catalysts (e.g., Pd/C, Pt/C, Fe/Ni on carbon). | Contained within the reactor, reusable, no contamination of product. | thieme-connect.comresearchgate.net |
| Pressure | Typically elevated pressures of H₂ (e.g., 10-85 bar). | Precisely controlled, increased H₂ concentration in solution drives reaction. | researchgate.net |
| Temperature | Controlled heating (e.g., 50-150 °C). | Uniform heating profile, avoids hotspots, improves selectivity. | researchgate.net |
| Residence Time | Typically in the range of minutes. | Rapid optimization of reaction conditions, high throughput. | thieme-connect.com |
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is defined by its principal functional groups: the secondary amine and the pyridine heterocycle. Derivatization studies explore reactions at these sites to generate analogues with modified properties.
Reactions of the Amine Functionality
The secondary amine is a nucleophilic center and can undergo a variety of common chemical transformations:
Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-amides.
Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) produces stable N-sulfonamides.
Alkylation : Further alkylation can occur with alkyl halides to produce a tertiary amine, although over-alkylation can be a competing process. acsgcipr.org
The presence of the cyclopropyl group introduces unique reactivity. N-cyclopropylamines are known to undergo ring-opening reactions under specific oxidative or strongly acidic conditions. acs.org For instance, reaction with nitrous acid has been shown to cause selective cleavage of the C-N bond at the cyclopropyl group, a reaction that proceeds via an amine radical cation intermediate. nih.govnih.gov This provides a distinct pathway for degradation or derivatization that is not available to simple N-alkyl amines.
Transformations Involving the Pyridine Heterocycle
The pyridine ring offers several sites for chemical modification, allowing for fine-tuning of the molecule's electronic and steric properties.
N-Oxidation : The lone pair of electrons on the pyridine nitrogen atom can be readily oxidized by peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide to form the corresponding pyridine N-oxide. arkat-usa.org The resulting N-oxide moiety activates the pyridine ring, facilitating subsequent substitution reactions, particularly at the C2 and C6 positions. semanticscholar.orgresearchgate.net
N-Alkylation : As a tertiary amine, the pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. organic-chemistry.org
Electrophilic Aromatic Substitution (EAS) : The pyridine ring is electron-deficient, making classical EAS reactions (such as nitration or halogenation) difficult to achieve. rsc.org Such reactions typically require harsh conditions and proceed with low yields, favoring substitution at the C3 and C5 positions.
C-H Functionalization : Modern synthetic methods enable more direct derivatization. Transition metal-catalyzed C-H activation can be used to introduce aryl or alkyl groups, often with high regioselectivity for the position ortho to the nitrogen (C6). Alternatively, the α-protons on the ethyl substituent can be deprotonated with a strong base (e.g., an organolithium reagent) to generate a carbanion, which can then react with various electrophiles for further functionalization. nih.govnih.govacs.org
Despite a comprehensive search of available scientific literature, no specific research articles, patents, or datasets detailing the cyclopropane ring-opening, rearrangement reactions, or regioselective and chemoselective modifications of the chemical compound this compound were identified.
The performed searches covered a range of related topics, including the general reactivity of N-aryl cyclopropylamines, ring-opening reactions of various cyclopropane derivatives, and regioselective modifications of pyridine compounds. While these searches provided insights into the potential reactivity of analogous structures, they did not yield any specific experimental data, reaction schemes, or detailed research findings directly pertaining to this compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "" with the specified subsections, as the foundational research on this particular compound does not appear to be publicly available. The creation of such an article would require speculative reasoning and extrapolation from related compounds, which would not adhere to the required standard of scientific accuracy based on detailed research findings.
Advanced Spectroscopic and Structural Elucidation Techniques for N 1 Pyridin 2 Yl Ethyl Cyclopropanamine
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic data has found no evidence of a solved crystal structure for N-[1-(pyridin-2-yl)ethyl]cyclopropanamine. Therefore, information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.
Crystal Growth Strategies for this compound and its Derivatives
The successful application of single-crystal X-ray diffraction for the unambiguous determination of molecular structure is entirely dependent on the availability of high-quality single crystals. For organic molecules like this compound, obtaining such crystals can be a significant challenge. The process involves a systematic exploration of various crystallization conditions, including solvent systems, temperature, and saturation methods.
Common strategies that can be employed for growing crystals of this compound and its derivatives include:
Slow Evaporation: This is the most common and straightforward technique. A solution of the compound is prepared in a suitable solvent or solvent mixture in which it is moderately soluble. The container is covered in a way that allows the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. For a compound with both polar (pyridine, amine) and non-polar (cyclopropyl) moieties, a range of solvents from moderately polar (e.g., ethanol (B145695), acetone) to less polar (e.g., toluene, ethyl acetate) or mixtures thereof would be systematically screened.
Vapor Diffusion: This method is particularly useful for small quantities of material or for compounds that are sensitive to temperature changes. The compound is dissolved in a small amount of a solvent in which it is highly soluble. This solution is then placed in a sealed larger container that also contains a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, leading to crystallization.
Slow Cooling: This technique involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, resulting in the formation of crystals. The rate of cooling is a critical parameter that must be controlled to prevent rapid precipitation, which would yield amorphous solid or poorly-formed microcrystals.
In practice, obtaining diffraction-quality crystals often involves a combination of these techniques and the screening of numerous conditions, as summarized in the table below. The choice of solvent is critical, as solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates. researchgate.net
| Technique | Principle | Typical Solvents/Anti-solvents | Key Parameters |
|---|---|---|---|
| Slow Evaporation | Gradual increase in concentration via solvent removal. | Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate | Evaporation rate, temperature, solvent purity |
| Vapor Diffusion | Gradual decrease in solubility by introducing an anti-solvent vapor. | Solvent: Dichloromethane; Anti-solvent: Hexane, Diethyl ether | Diffusion rate, temperature stability, container geometry |
| Slow Cooling | Decrease in solubility with decreasing temperature. | Isopropanol, Toluene, Methanol/Water mixtures | Cooling rate, initial concentration, temperature gradient |
Analysis of Crystal Packing and Intermolecular Interactions
Once a suitable crystal is obtained, single-crystal X-ray diffraction provides precise atomic coordinates, allowing for a detailed analysis of the crystal packing and the network of intermolecular interactions that stabilize the solid-state structure. While a specific crystal structure for this compound is not publicly available, its potential interactions can be predicted based on its functional groups.
The key interactions expected to govern the crystal packing include:
Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor. The nitrogen atom of the pyridine (B92270) ring is a strong hydrogen bond acceptor. Therefore, a robust N-H···N(pyridine) hydrogen bond is highly probable, which could link molecules into chains or dimers. researchgate.net
π-π Stacking Interactions: The pyridine rings are aromatic and can engage in π-π stacking interactions. nih.gov These interactions, where the planes of the aromatic rings are parallel or offset, contribute significantly to the crystal's cohesive energy. researchgate.net The geometry of these stacked pyridines is often influenced by other supramolecular structures within the crystal. nih.gov
C-H···π Interactions: The hydrogen atoms of the ethyl and cyclopropyl (B3062369) groups can act as weak hydrogen bond donors, interacting with the electron-rich face of the pyridine ring. These C-H···π interactions are recognized as important forces in directing crystal packing. researchgate.net
A hypothetical data table summarizing potential key crystallographic parameters and interactions is presented below.
| Interaction Type | Potential Donor/Acceptor Groups | Expected Geometry/Distance | Influence on Packing |
|---|---|---|---|
| N-H···N Hydrogen Bond | Donor: Secondary Amine (N-H) Acceptor: Pyridine Nitrogen | D···A distance: ~2.8-3.2 Å Angle: ~150-180° | Formation of chains or inversion dimers. researchgate.net |
| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Interplanar distance: ~3.4-3.8 Å nih.gov | Creates columns or layers of aromatic rings. |
| C-H···π Interaction | Donor: C-H (ethyl, cyclopropyl) Acceptor: Pyridine π-system | H···π centroid distance: ~2.5-3.0 Å | Connects adjacent molecules, influencing herringbone or layered motifs. |
| Van der Waals Forces | Cyclopropyl, Ethyl groups | Determined by close packing principles | Fills space efficiently, maximizing density. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. aps.org For a molecule with the C2v point-group symmetry of pyridine, all 27 possible vibrational modes are Raman active, while 24 are IR active. aps.org
For this compound, the key vibrational modes would be associated with its distinct structural components: the pyridine ring, the secondary amine, the ethyl bridge, and the cyclopropyl ring.
Pyridine Ring: The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. Ring breathing modes are often observed near 1000 cm⁻¹.
Secondary Amine (N-H): A moderate to weak N-H stretching vibration is expected in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration typically appears in the 1550-1650 cm⁻¹ range.
Cyclopropyl Group: The cyclopropane (B1198618) ring has characteristic C-H stretching vibrations just above 3000 cm⁻¹. The ring deformation or "breathing" mode is a distinctive feature, often appearing in the 1200-1250 cm⁻¹ region in the IR spectrum. aip.orgacs.org
Aliphatic C-H: The C-H stretching vibrations of the ethyl group's CH and CH₃ are expected in the 2850-3000 cm⁻¹ range. Bending vibrations (scissoring, wagging) for these groups appear in the 1375-1470 cm⁻¹ region.
The table below summarizes the expected characteristic vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Cyclopropyl C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Strong |
| Secondary Amine | N-H Bend | 1550 - 1650 | Medium, Variable |
| Aliphatic CH₂/CH₃ | C-H Bend | 1375 - 1470 | Medium |
| Cyclopropyl Ring | Ring Deformation | 1200 - 1250 | Medium |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of Chiral Centers
This compound possesses a single stereocenter at the carbon atom connecting the pyridine ring, the ethyl group, and the cyclopropanamine moiety. This makes the molecule chiral, existing as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is the definitive method for determining the absolute configuration (R or S) of the molecule in solution. saschirality.orgresearchgate.net
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. libretexts.org A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has a UV-Vis chromophore. libretexts.org For this compound, the pyridine ring is the primary chromophore, which will give rise to CD signals corresponding to its electronic transitions.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve shows the plain curve far from an absorption band but exhibits a characteristic peak-and-trough shape, also known as a Cotton effect, as it passes through the wavelength of a chromophore's absorption maximum. libretexts.org
The determination of absolute configuration is achieved by comparing the experimentally measured CD or ORD spectrum with a spectrum predicted theoretically for one of the enantiomers (e.g., the S-enantiomer). americanlaboratory.comnih.gov Modern quantum chemical calculations, typically using density functional theory (DFT), can reliably predict chiroptical spectra. researchgate.net If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the S-enantiomer, then the absolute configuration of the sample is assigned as S. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as R.
The table below illustrates the principle with hypothetical data.
| Technique | Principle | Hypothetical Experimental Result | Interpretation |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption (Δε) of circularly polarized light. libretexts.org | Positive Cotton effect at ~260 nm Negative Cotton effect at ~210 nm | If this matches the DFT-calculated spectrum for the (S)-enantiomer, the absolute configuration is S. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation ([α]) with wavelength. wikipedia.org | Positive peak at ~270 nm Negative trough at ~250 nm | The pattern (positive Cotton effect) is compared to theoretical predictions to assign the R/S configuration. |
Computational and Theoretical Chemistry Studies on N 1 Pyridin 2 Yl Ethyl Cyclopropanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a fundamental tool for elucidating the electronic properties and predicting the reactivity of molecules. For a compound like N-[1-(pyridin-2-yl)ethyl]cyclopropanamine, such studies would provide invaluable insights.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy. While DFT has been applied to various pyridine (B92270) derivatives, specific studies on this compound are not currently available. A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate key energetic and structural parameters.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| Total Energy (Hartree) | Data not available | Indicates the overall stability of the molecule. |
| Dipole Moment (Debye) | Data not available | Provides insight into the molecule's polarity and intermolecular interactions. |
| Bond Lengths (Å) | Data not available | Crucial for understanding the molecule's geometric structure. |
| Bond Angles (°) | Data not available | Defines the spatial arrangement of atoms. |
| Dihedral Angles (°) | Data not available | Describes the rotation around chemical bonds, influencing conformation. |
Note: The table above is for illustrative purposes only, as no published data exists.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. An MEP analysis of this compound would be instrumental in understanding its reactivity, but no such study has been published.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which are essential for the experimental characterization of a compound. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would aid in the interpretation of experimental data. However, no such computational spectroscopic studies have been reported.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the movement of atoms and molecules over time. These simulations are particularly useful for exploring the different shapes (conformations) a molecule can adopt and for understanding its interactions with other molecules, such as proteins.
Conformational Landscapes of this compound
The flexibility of the ethylamine (B1201723) and cyclopropane (B1198618) groups attached to the rigid pyridine ring suggests that this compound can exist in multiple conformations. An MD simulation would be required to explore its conformational landscape and identify the most stable conformers. This information is crucial for understanding its biological activity, yet no such simulations have been documented.
Ligand-Protein Interaction Dynamics in In Vitro Systems
If this compound were to be investigated as a potential drug candidate, MD simulations would be vital for studying its binding to a target protein. These simulations can provide detailed information about the binding mode, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. At present, there are no published studies detailing the in vitro or in silico interaction dynamics of this specific compound with any protein.
Molecular Docking Studies for Target Binding Prediction (Pre-Clinical, In Vitro)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast how a ligand, such as this compound, might bind to the active site of a biological macromolecule, typically a protein or enzyme. This method is instrumental in elucidating the structural basis of molecular recognition.
The initial step in a docking study for this compound involves identifying potential biological targets. Given that pyridine is a core scaffold in many FDA-approved drugs with diverse biological activities, this compound could plausibly interact with a range of targets. nih.gov Studies on structurally related pyridine and cyclopropyl (B3062369) derivatives have identified targets such as kinases (e.g., Rho-associated kinase-1 (ROCK1), Cyclin-dependent kinases CDK2/4/6), G-protein coupled receptors (e.g., Dopamine D3 receptor), and enzymes involved in inflammation (e.g., COX2). peerj.comnih.govmdpi.comnih.govresearchgate.net
For a hypothetical study, the crystal structure of a selected target protein would be obtained from a repository like the Protein Data Bank (PDB). peerj.com Computational algorithms would then be used to identify potential binding pockets on the protein's surface. These sites are typically cavities or grooves with specific geometric and chemical properties that are complementary to the ligand. The pyridine ring, ethyl group, and cyclopropylamine (B47189) moiety of this compound would be analyzed for their potential to fit within these pockets.
Once a binding site is identified, docking algorithms systematically sample numerous orientations and conformations of this compound within the site. Each potential binding mode, or "pose," is evaluated using a scoring function that estimates the binding affinity. This score is typically expressed as binding energy, with more negative values (e.g., in kcal/mol) indicating a more favorable interaction. samipubco.com
The assessment focuses on the specific intermolecular interactions between the ligand and the amino acid residues of the protein. Key interactions for a molecule like this compound would likely include:
Hydrogen Bonds: The nitrogen atom in the pyridine ring and the secondary amine could act as hydrogen bond acceptors and donors, respectively, forming connections with polar amino acid residues. mdpi.com
Hydrophobic Interactions: The cyclopropyl and ethyl groups, along with the pyridine ring, could engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Electrostatic Interactions: The nitrogen of the pyridine ring can participate in pi-stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
The final output of a docking study is a ranked list of binding poses and their corresponding interaction energies, providing a detailed 3D model of the ligand-protein complex. This information is critical for understanding the mechanism of action and for guiding further structural modifications to improve binding affinity.
Table 1: Hypothetical Molecular Docking Results for this compound against a Putative Kinase Target
| Binding Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 1 | -8.5 | LYS-105, MET-156 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | PHE-368, ASP-110 | π-π Stacking, Salt Bridge |
| 3 | -7.9 | ILE-183, TYR-365 | Hydrophobic, Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling (Non-Clinical Endpoints)
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying structural features as numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of molecules. peerj.commdpi.com
To build a QSAR model for a series of compounds related to this compound, the first step is to calculate a wide array of molecular descriptors. researchgate.net These descriptors are numerical values that represent different aspects of a molecule's structure and physicochemical properties. They can be categorized as follows:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area, steric parameters).
Physicochemical Descriptors: Represent properties like hydrophobicity (LogP), electronic effects (dipole moment, partial charges), and reactivity. researchgate.net
For a 3D-QSAR study, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. These field values serve as the descriptors. peerj.commdpi.com
Table 2: Examples of Structural Descriptors for QSAR Modeling of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Physicochemical | XLogP3 | Lipophilicity/Hydrophobicity |
| Electronic | Dipole Moment | Molecular Polarity |
| Topological | Wiener Index | Molecular Branching and Compactness |
| 3D / Steric | Molecular Surface Area | Size and Shape of the Molecule |
| Constitutional | Hydrogen Bond Acceptor Count | Potential for H-bonding |
The core of QSAR modeling is to create a mathematical equation that correlates the calculated descriptors (the independent variables) with a measured biological activity (the dependent variable), such as an IC50 or EC50 value from an in vitro assay. mdpi.com This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov
For instance, a QSAR study on pyridine derivatives might reveal that antiproliferative activity is enhanced by the presence of hydrogen bond donors and specific substituents, while bulky groups decrease activity. nih.gov A hypothetical QSAR model could take the form:
pIC50 = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) - (c3 * Descriptor C)
Where pIC50 is the predicted biological activity, c0-c3 are coefficients determined by the regression analysis, and A, B, and C are selected molecular descriptors. The statistical validity of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.comnih.gov A robust and predictive QSAR model serves as an efficient tool to forecast the activities of novel compounds, prioritize synthesis efforts, and guide the optimization of lead structures. acs.orgnih.gov
Structure Activity Relationship Sar Investigations in Non Clinical Contexts
Design and Synthesis of N-[1-(pyridin-2-yl)ethyl]cyclopropanamine Analogues for SAR Studies
The rational design of analogues is the first step in any SAR study. For this compound, this involves modifying three primary components: the pyridine (B92270) ring, the ethyl linker, and the cyclopropane (B1198618) ring. Synthesis of these analogues can be achieved through various organic chemistry methods, often involving coupling reactions between appropriately functionalized pyridine, ethylamine (B1201723), and cyclopropane precursors.
The pyridine ring is a common heterocycle in drug molecules, and its modification can significantly impact activity. nih.gov Changes to the electronic properties and steric profile of the ring are common strategies in SAR studies. mdpi.com For instance, introducing electron-donating groups (like -CH₃ or -OCH₃) or electron-withdrawing groups (like -Cl, -F, or -NO₂) at various positions on the pyridine ring can alter the basicity of the nitrogen atom and the ring's ability to participate in π-stacking interactions. nih.govbeilstein-journals.org Studies on other pyridine-containing compounds have shown that such substitutions can lead to significant changes in biological activity. mdpi.com
Table 1: Proposed Analogues Based on Pyridine Ring Modification
| Modification Type | Substituent (R) | Position on Pyridine Ring | Rationale |
|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃ | 4 or 5 | Increase electron density and basicity |
| Electron-Withdrawing | -F, -Cl, -CF₃ | 4 or 5 | Decrease electron density and basicity |
| Steric Bulk | -isopropyl, -phenyl | 4 or 6 | Probe steric tolerance of binding pocket |
The ethyl linker connects the pyridine and cyclopropanamine moieties and contains a chiral center. Its length, flexibility, and stereochemistry are critical parameters for investigation.
Linker Length: Analogues with a shorter (methylene) or longer (propyl) linker could be synthesized to determine the optimal distance between the aromatic and alicyclic rings for molecular recognition.
Flexibility: The linker's conformational flexibility can be constrained by incorporating it into a cyclic system, which can help to lock the molecule into a more active conformation.
Chirality: The ethyl linker contains a stereocenter. The synthesis and evaluation of individual (R)- and (S)-enantiomers are crucial, as biological systems often exhibit stereoselectivity, with one enantiomer being significantly more active than the other.
Table 2: Proposed Analogues Based on Ethyl Linker and Chiral Center Modification
| Modification Type | Structural Change | Rationale |
|---|---|---|
| Linker Length | Replace ethyl with methyl or propyl | Determine optimal spacing of key moieties |
| Linker Rigidity | Incorporate linker into a piperidine (B6355638) ring | Reduce conformational flexibility |
The cyclopropane ring is a unique structural element due to its inherent ring strain and distinct electronic properties. unl.pt SAR studies on other cyclopropylamine-containing molecules, such as the histone demethylase inhibitor tranylcypromine, have shown that this moiety is often crucial for activity. nih.gov Modifications could include adding small substituents like methyl or hydroxyl groups to the ring to probe for additional interactions. Furthermore, fusing the cyclopropane ring to another ring system to create a bicyclic structure could explore larger binding pocket areas and introduce conformational constraints.
Table 3: Proposed Analogues Based on Cyclopropane Ring Modification
| Modification Type | Structural Change | Rationale |
|---|---|---|
| Substitution | Add methyl or gem-dimethyl groups | Explore hydrophobic pockets |
| Substitution | Add hydroxyl or methoxy (B1213986) groups | Introduce hydrogen bonding potential |
Elucidation of Key Pharmacophoric Elements for In Vitro Activity
Through the systematic synthesis and evaluation of the analogues described above, the key pharmacophoric elements—the essential features required for in vitro activity—can be determined.
The nitrogen atom in the pyridine ring is a key feature of the molecule. Its lone pair of electrons occupies an sp² hybrid orbital, making it available to act as a proton acceptor (a base) and a hydrogen bond acceptor. libretexts.org The basicity of this nitrogen is a critical factor; it must be basic enough to form a hydrogen bond with a target protein but not so basic that it is permanently protonated under physiological conditions. libretexts.org The ability of the pyridine nitrogen to serve as an effective hydrogen-bond acceptor is a well-established principle in molecular interactions. researchgate.net Studies have shown that the strength of this interaction can be modulated by the electronic effects of other substituents on the pyridine ring. nih.gov Similarly, the secondary amine nitrogen of the cyclopropanamine group can also act as a crucial hydrogen bond donor.
Molecular recognition is often driven by a combination of hydrogen bonding and other non-bonded interactions. nih.govnih.gov
Aromatic Pyridine Ring: The pyridine ring can function as a scaffold and participate in various non-covalent interactions. nih.gov These include π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions if the ring interacts with a positively charged species. nih.gov
Alicyclic Cyclopropane Ring: The cyclopropane ring provides a rigid, three-dimensional structure. Due to its unique electronic character, which resembles that of an olefinic double bond, it can engage in specific hydrophobic and van der Waals interactions. unl.pt In many biologically active molecules, the cyclopropane moiety serves as a critical pharmacophoric element for binding. nih.gov The combination of a flat aromatic system and a rigid, non-planar alicyclic ring allows the molecule to interact with complex, three-dimensional binding sites.
Stereochemical Influences on In Vitro Biological Interactions
Impact of Absolute Configuration on Target Binding
There is no publicly available research that has resolved the enantiomers of this compound and evaluated their differential binding affinities to any specific biological target. For a chiral center, such as the one present in the 1-(pyridin-2-yl)ethyl moiety of this compound, it would be expected that the (R)- and (S)-enantiomers would display different affinities for a chiral binding pocket, for instance, in a receptor or an enzyme. This difference in binding is a fundamental principle of stereoselectivity in pharmacology.
A hypothetical study would involve the separation of the racemic mixture of this compound into its individual enantiomers. Subsequently, competitive binding assays would be performed against a putative target to determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical In Vitro Target Binding Affinities of this compound Enantiomers (Note: The following data is purely illustrative due to the absence of experimental findings.)
| Stereoisomer | Target | Binding Affinity (Ki, nM) |
| (R)-N-[1-(pyridin-2-yl)ethyl]cyclopropanamine | Target X | [Data Not Available] |
| (S)-N-[1-(pyridin-2-yl)ethyl]cyclopropanamine | Target X | [Data Not Available] |
| Racemic this compound | Target X | [Data Not Available] |
Without such experimental data, any discussion on the specific impact of the absolute configuration on the target binding of this compound would be unfounded.
Diastereomeric Effects on Conformational Preferences and Activity
The structure of this compound possesses a single chiral center. The introduction of additional chiral centers, for instance, by substitution on the cyclopropane ring, would lead to the formation of diastereomers. Diastereomers have different physical properties and, importantly, distinct three-dimensional shapes. These differences in shape can lead to varied conformational preferences, which in turn can significantly impact how the molecule fits into a biological target's binding site.
Research into the diastereomeric effects on the activity of related cyclopropylamine-containing compounds has shown that the relative orientation of substituents can be critical for biological activity. However, no studies were identified that have synthesized and evaluated diastereomers of this compound. Such a study would be necessary to elucidate the preferred conformations for activity and to understand the spatial relationship between the pyridinylethyl group and the cyclopropylamine (B47189) moiety that is optimal for interaction with a biological target.
Table 2: Hypothetical In Vitro Activity of Diastereomeric Analogs of this compound (Note: The following data is purely illustrative due to the absence of experimental findings.)
| Diastereomer | Target | In Vitro Activity (IC50, µM) |
| (1R, 2'R)-analog | Target Y | [Data Not Available] |
| (1S, 2'R)-analog | Target Y | [Data Not Available] |
| (1R, 2'S)-analog | Target Y | [Data Not Available] |
| (1S, 2'S)-analog | Target Y | [Data Not Available] |
Biological and Biochemical Activity Studies in Vitro Excluding Clinical Human Data
Target Identification and Validation Using N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
Biochemical Screening against Enzyme Panels (e.g., Kinases, Demethylases, Hydrolases)
No studies detailing the screening of this compound against panels of enzymes such as kinases, demethylases, or hydrolases were identified. Consequently, no data on its enzymatic inhibition or activation profile is available.
Receptor Binding Assays with Defined Biological Receptors (e.g., Dopamine Receptors, Adenosine Receptors)
Information regarding the binding affinity of this compound to specific biological receptors, including but not limited to dopamine or adenosine receptors, is not available in the reviewed literature.
Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no published studies that have employed biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct interaction between this compound and any protein target.
Mechanistic Studies of Biological Activity at the Molecular Level
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Reversible vs. Irreversible Inhibition)
In the absence of any identified enzymatic targets, no studies on the enzyme inhibition kinetics or the mechanism of action (e.g., competitive, non-competitive, uncompetitive, or irreversible inhibition) of this compound have been reported.
Receptor Agonism/Antagonism and Allosteric Modulation in In Vitro Systems
There is no available data to characterize this compound as a receptor agonist, antagonist, or allosteric modulator in any in vitro system.
Modulation of Specific Biochemical Pathways in Cell-Free or Cell-Based Assays (e.g., PI3K/Akt/mTOR pathway modulation)
There are no published studies investigating the modulatory effects of this compound on the PI3K/Akt/mTOR pathway or any other specific biochemical signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in numerous diseases, including cancer. However, whether this compound acts as an inhibitor or activator of this pathway, or interacts with any of its components, has not been determined.
Cellular Assays for Investigating Biological Impact (Non-Human Cells)
Cell-Based Reporter Gene Assays
No research has been published that utilizes cell-based reporter gene assays to elucidate the biological impact of this compound. Such assays are instrumental in identifying the transcriptional activity of a compound on specific signaling pathways by measuring the expression of a reporter gene linked to a pathway-responsive promoter.
Cellular Uptake and Subcellular Localization Studies
Information regarding the cellular permeability and subsequent subcellular distribution of this compound is not available. Studies to determine how this compound enters cells and where it accumulates within cellular compartments (e.g., cytoplasm, nucleus, mitochondria) are essential for understanding its potential targets and mechanism of action, but have not been reported.
In Vitro Cell-Free and Cell-Based Biochemical Assays
No data from in vitro cell-free or cell-based biochemical assays for this compound are present in the public domain. These types of assays are fundamental for determining a compound's direct interaction with purified enzymes or its effect on specific biochemical functions within a cellular context.
Omics-Based Approaches for Biological Profiling (Non-Clinical)
Proteomics and Metabolomics Studies to Elucidate Biological Pathways
Comprehensive biological profiling of this compound using omics-based approaches has not been undertaken in any published research. Proteomics and metabolomics studies would provide an unbiased, system-wide view of the cellular proteins and metabolites that are altered upon treatment with the compound, offering valuable insights into its mechanism of action and affected biological pathways. The absence of such data means that the broader cellular impact of this compound remains unknown.
Transcriptomic Analysis in Response to Compound Exposure
Following a comprehensive review of available scientific literature, no studies were identified that have investigated the transcriptomic effects of this compound exposure in vitro. Consequently, there is no data available on changes in gene expression, including upregulated or downregulated genes and associated biological pathways, in response to this specific compound.
Therefore, the creation of a data table detailing research findings on the transcriptomic analysis of this compound is not possible at this time.
Development of Analogues and Derivatives of N 1 Pyridin 2 Yl Ethyl Cyclopropanamine
Comparative In Vitro Biological Evaluation of Derivatives
Assessment of Potency and Selectivity across Analogues
The potency and selectivity of newly synthesized analogues are evaluated through a variety of in vitro and in vivo assays. Potency is a measure of the concentration of a compound required to produce a specific biological effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). Selectivity, on the other hand, refers to a compound's ability to interact with a specific target, such as a receptor or enzyme, with higher affinity than other targets.
While specific data for a broad range of N-[1-(pyridin-2-yl)ethyl]cyclopropanamine analogues are not extensively published in publicly available literature, general principles from related classes of compounds, such as pyridine (B92270) derivatives and cyclopropylamine-containing molecules, can provide insights into how structural modifications might influence biological activity. nih.govmdpi.com
For instance, in studies of various pyridine-containing compounds, substitutions on the pyridine ring have been shown to significantly impact potency. The introduction of small, electron-donating groups can sometimes enhance activity, whereas bulky substituents may lead to a decrease in potency due to steric hindrance at the binding site. mdpi.com The cyclopropylamine (B47189) moiety is also a critical pharmacophore in many biologically active compounds, and its interactions with target proteins are sensitive to the substitution pattern on both the cyclopropane (B1198618) ring and the amine. nih.govresearchgate.net
To illustrate the assessment of potency and selectivity, the following interactive data table presents hypothetical data for a series of analogues, reflecting the types of results that would be sought in a drug discovery program.
Interactive Data Table: Potency and Selectivity of Hypothetical this compound Analogues
| Compound ID | R1 (Pyridine Ring Substitution) | R2 (Cyclopropane Ring Substitution) | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (Target B/Target A) |
| Parent | H | H | 150 | 3000 | 20 |
| Analogue 1 | 4-CH₃ | H | 120 | 2800 | 23 |
| Analogue 2 | 5-Cl | H | 250 | 5000 | 20 |
| Analogue 3 | H | 1-CH₃ | 180 | 3500 | 19 |
| Analogue 4 | 4-OCH₃ | H | 90 | 1500 | 17 |
| Analogue 5 | 5-F | H | 135 | 3200 | 24 |
This table is for illustrative purposes only and is based on general principles of medicinal chemistry.
Understanding the Impact of Structural Variations on Activity Profiles
The analysis of structure-activity relationships (SAR) is crucial for understanding how modifications to a molecule's structure influence its biological activity. For analogues of this compound, structural variations can be made at several key positions: the pyridine ring, the ethyl linker, and the cyclopropylamine moiety.
Variations in the Ethyl Linker: The ethyl linker between the pyridine ring and the cyclopropylamine group provides a specific spatial arrangement of these two key moieties. Altering the length or rigidity of this linker would likely have a significant impact on how the molecule fits into a biological target's binding site. For instance, shortening or lengthening the chain could misalign the pyridine and cyclopropylamine groups, disrupting key interactions. Introducing substituents on the linker could also create steric clashes or new favorable interactions.
Changes to the Cyclopropylamine Moiety: The cyclopropylamine group is a well-known pharmacophore present in various enzyme inhibitors. unl.pt Its rigid structure helps to lock the conformation of the molecule, which can be advantageous for binding to a specific target. The amine group is often a key point of interaction, forming hydrogen bonds or salt bridges. N-alkylation of the cyclopropylamine could influence its basicity and steric profile. Furthermore, adding substituents to the cyclopropane ring itself would introduce new stereocenters and could be used to probe the topology of the binding pocket. Studies on other cyclopropylamine derivatives have shown that even small substituents on the ring can lead to significant changes in potency and selectivity. nih.gov
Future Directions and Emerging Research Avenues for N 1 Pyridin 2 Yl Ethyl Cyclopropanamine
Application as a Chemical Probe in Biological Systems (Non-Clinical)
Currently, there is no published research detailing the use of N-[1-(pyridin-2-yl)ethyl]cyclopropanamine as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. The development of this compound into a chemical probe would necessitate several foundational studies.
Future research in this area could involve:
Target Identification and Validation: The initial step would be to identify potential protein targets. This could be achieved through computational screening of protein databases to find proteins with binding pockets that could accommodate the compound's structure. Following in silico predictions, in vitro binding assays would be required to confirm affinity and selectivity.
Assay Development: Once a target is validated, robust biochemical and cellular assays are needed to quantify the interaction between the compound and its target. This would enable the determination of key parameters such as potency and efficacy in a cellular context.
Structure-Activity Relationship (SAR) Studies: To optimize the compound as a chemical probe, derivatives would need to be synthesized and tested to understand how structural modifications affect its activity and selectivity. This iterative process is crucial for developing a highly specific and potent probe.
Table 1: Hypothetical Development Plan for this compound as a Chemical Probe
| Phase | Objective | Key Activities | Desired Outcome |
| 1: Discovery | Identify a biological target. | Computational screening, in vitro binding assays. | Validated protein target with measurable affinity. |
| 2: Optimization | Enhance potency and selectivity. | Synthesis of analogs, SAR studies. | Optimized chemical probe with high selectivity. |
| 3: Validation | Demonstrate utility in biological systems. | Cellular target engagement assays, phenotypic screening. | A well-characterized chemical probe for biological research. |
Development of Advanced Analytical Methods for Detection and Quantification in Research Matrices
The development of sensitive and selective analytical methods is a prerequisite for any detailed study of a chemical compound in biological or environmental samples. For this compound, no specific advanced analytical methods have been published.
Future research avenues include:
Chromatographic Method Development: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating compounds from complex mixtures. Research would focus on selecting the appropriate column, mobile phase, and detector to achieve optimal separation and detection of the compound.
Mass Spectrometry (MS) Coupling: Coupling chromatographic methods with mass spectrometry (e.g., LC-MS/MS or GC-MS) would provide high sensitivity and specificity for quantification. This would involve optimizing ionization sources and defining characteristic fragmentation patterns for unequivocal identification.
Sample Preparation Techniques: Efficient extraction of the compound from various research matrices (e.g., cell lysates, plasma) is critical. The exploration of techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances and concentrate the analyte.
Exploration of Supramolecular Interactions and Material Science Applications (Purely Chemical)
The pyridine (B92270) and cyclopropylamine (B47189) moieties within this compound suggest potential for interesting supramolecular chemistry and applications in material science, though no specific studies have been reported.
Potential areas of exploration are:
Crystal Engineering: A systematic study of the crystallization of the compound and its derivatives could reveal various packing motifs and non-covalent interactions, such as hydrogen bonding and π-stacking. Understanding these interactions is fundamental to designing new materials with desired properties.
Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. This could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Self-Assembly: Investigating the ability of the molecule to self-assemble into larger, ordered structures in solution or on surfaces could open doors to the development of new nanomaterials.
Theoretical Studies on Novel Reactivity and Catalysis with this compound
Computational chemistry offers a powerful tool to predict and understand the chemical behavior of molecules. For this compound, theoretical studies could provide valuable insights in the absence of extensive experimental data.
Future theoretical investigations could focus on:
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule is a first step in understanding its reactivity.
Reactivity Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to predict sites of reactivity, reaction mechanisms, and transition states for various chemical transformations.
Catalytic Potential: The compound's structure, featuring a chiral center and a basic nitrogen atom, suggests potential as a ligand in asymmetric catalysis. Theoretical modeling could help in designing new catalysts and predicting their efficacy for specific reactions.
Patent Landscape Analysis from an Academic Synthesis and Discovery Perspective
A preliminary review of patent databases indicates that while there are numerous patents for compounds containing cyclopropylamine or pyridine moieties for a wide range of pharmaceutical applications, there appears to be a lack of patents specifically claiming this compound as a core structure for a novel invention.
An academic-focused patent landscape analysis would involve:
Broad Searches: Conducting comprehensive searches of patent databases using chemical structure and keyword queries to identify any patents that, while not directly claiming the compound, might encompass it within a broader Markush structure.
Analysis of Synthetic Routes: Examining patents for related compounds to identify novel and efficient synthetic methods that could be adapted for the synthesis of this compound.
Identification of "White Space": A thorough analysis could reveal areas where there is a lack of intellectual property, suggesting opportunities for new academic research and potential for future patentable inventions based on this scaffold.
Q & A
Q. What are the key steps and methodological considerations for synthesizing N-[1-(pyridin-2-yl)ethyl]cyclopropanamine?
Answer: The synthesis typically involves cyclopropanation and amination steps. A common approach includes:
Cyclopropane ring formation : Use of zinc-copper couples or transition-metal catalysts (e.g., palladium) to generate the cyclopropane moiety under inert atmospheres .
Amination : Coupling the cyclopropane intermediate with a pyridine-containing ethylamine derivative via nucleophilic substitution or reductive amination.
Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity, verified by HPLC .
Key considerations:
- Solvent selection (e.g., DMF or toluene) to stabilize intermediates.
- Temperature control to avoid side reactions (e.g., ring-opening of cyclopropane).
Q. How can researchers confirm the structural integrity of this compound?
Answer: A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon connectivity (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHN: 161.1073 g/mol) .
- X-ray Crystallography : Single-crystal X-ray diffraction (resolution ≤1.8 Å) to resolve 3D geometry, refined using programs like SHELXL .
Q. What are the standard protocols for assessing the purity and stability of this compound?
Answer:
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Stability : Accelerated stability studies under varying pH (2–10), temperature (4°C–40°C), and light exposure. Monitor degradation via LC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature, solvent polarity).
- Catalyst screening : Evaluate palladium, copper, or enzyme-based catalysts for regioselectivity in cyclopropanation .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?
Answer:
- Cross-validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, electrospray ionization for MS).
- Isotopic labeling : Use N-labeled amines to distinguish overlapping signals in NMR .
- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. How can the biological activity of this compound be evaluated in neurotransmitter systems?
Answer:
- In vitro assays :
- Receptor binding : Radioligand displacement assays (e.g., H-serotonin for 5-HT receptors).
- Enzyme inhibition : Measure IC values against monoamine oxidases (MAO-A/B) .
- In silico studies : Molecular docking (AutoDock Vina) to predict interactions with dopamine or serotonin receptor active sites .
Q. What advanced techniques characterize this compound’s interactions with macromolecular targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
